molecular formula C13H10N2O4 B14532693 5-Amino-6-phenylpyridine-3,4-dicarboxylic acid CAS No. 62437-12-1

5-Amino-6-phenylpyridine-3,4-dicarboxylic acid

Cat. No.: B14532693
CAS No.: 62437-12-1
M. Wt: 258.23 g/mol
InChI Key: DGCYYGIGBKDXKU-UHFFFAOYSA-N
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Description

5-Amino-6-phenylpyridine-3,4-dicarboxylic acid is an organic compound with the molecular formula C13H10N2O4 This compound is a derivative of pyridine, featuring both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-phenylpyridine-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 6-phenylpyridine-3,4-dicarboxylic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-phenylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

5-Amino-6-phenylpyridine-3,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-phenylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarboxylic acid: A simpler pyridine dicarboxylate derivative.

    Dipicolinic acid: Another pyridine derivative with similar structural features.

    Phthalic acid: An aromatic dicarboxylic acid with different functional groups.

Properties

CAS No.

62437-12-1

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

5-amino-6-phenylpyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C13H10N2O4/c14-10-9(13(18)19)8(12(16)17)6-15-11(10)7-4-2-1-3-5-7/h1-6H,14H2,(H,16,17)(H,18,19)

InChI Key

DGCYYGIGBKDXKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2N)C(=O)O)C(=O)O

Origin of Product

United States

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